2-Cyanobenzamide

描述

Historical Context of Discovery and Early Chemical Significance as a By-Product of Phthalocyanine (B1677752) Synthesis

The story of 2-Cyanobenzamide is intrinsically linked to the discovery of phthalocyanines, a class of intensely colored macrocyclic compounds. In 1907, a serendipitous observation by Braun and Tcherniac marked the first recorded instance of what would later be identified as a metal-free phthalocyanine. d-nb.infomyskinrecipes.com During the attempted synthesis of this compound from phthalamide (B166641) and acetic anhydride, they noted the formation of a small quantity of a strikingly blue, insoluble substance. myskinrecipes.comontosight.ai At the time, the significance of this blue compound was not fully recognized. myskinrecipes.com

Subsequent accidental discoveries of similar intensely colored materials, such as copper phthalocyanine in 1927, spurred further investigation into these novel substances. d-nb.info It was the pioneering work of Sir Reginald Linstead and his colleagues in the 1930s that elucidated the complex macrocyclic structure of these compounds, coining the name "phthalocyanine." myskinrecipes.commaynoothuniversity.ie Linstead's research also revisited the earlier observation by Braun and Tcherniac, confirming that the blue by-product formed during the this compound synthesis was indeed metal-free phthalocyanine. maynoothuniversity.ie

The formation of phthalocyanine from this compound involves a cyclotetramerization reaction, where four molecules of the precursor condense to form the macrocyclic ring. nih.gov While phthalonitrile (B49051) later became a more common starting material for laboratory-scale synthesis of phthalocyanines, the historical connection to this compound remains a pivotal moment in the history of coordination chemistry and the development of synthetic pigments. d-nb.info

The early significance of this compound was, therefore, primarily as a chemical intermediate whose unintended reactivity led to the discovery of a major class of synthetic pigments. d-nb.infomyskinrecipes.com This historical footnote laid the groundwork for the eventual exploration of this compound's own synthetic potential.

Contemporary Research Landscape and Emerging Trends in this compound Chemistry

In modern chemical research, this compound has transcended its historical role as a mere precursor to phthalocyanines. It is now widely recognized as a versatile organic building block, a foundational molecule used in the construction of more complex chemical architectures. sigmaaldrich.com Its bifunctional nature, possessing both a cyano and an amide group, allows for a diverse range of chemical transformations.

A significant area of contemporary research involves the use of this compound in the synthesis of biologically active molecules and their analogs. For instance, it serves as a starting material in the creation of peptidomimetics, which are compounds that mimic the structure and function of peptides. An efficient synthetic protocol has been developed for the synthesis of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids, starting from this compound derivatives. This highlights its utility in medicinal chemistry for designing novel therapeutic agents.

Furthermore, this compound is a key precursor for the synthesis of isoindolinones, a class of heterocyclic compounds present in various biologically active substances. researchgate.net Research has focused on developing catalytic systems for the efficient cyclization of this compound to form the isoindolone core structure. researchgate.net

The reactivity of the cyano and amide groups in this compound and its derivatives is also being exploited in materials science and catalysis. For example, cyanobenzamide derivatives have been studied for their electrochemical properties and potential applications in photochemical processes. vulcanchem.com The compound and its isomers, such as 3-Cyanobenzamide and 4-Cyanobenzamide (B1359955), are utilized in the development of new materials, including polymers and advanced materials with specific functionalities. lookchem.comchemimpex.com Catalytic studies have also demonstrated the conversion of the cyano group in related molecules to amides, a transformation of significant industrial interest. nih.govnih.gov

The table below summarizes key research findings and applications of this compound and its isomers in contemporary chemical research.

| Research Area | Application of Cyanobenzamide | Key Findings |

| Medicinal Chemistry | Synthesis of Peptidomimetics | Development of a synthetic route to 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acid esters from this compound derivatives. |

| Organic Synthesis | Precursor to Isoindolinones | Catalytic cyclization of this compound to form the isoindolinone scaffold, a core structure in many biologically active compounds. researchgate.net |

| Materials Science | Development of Advanced Materials | Use of 3-Cyanobenzamide in the creation of novel polymers and materials with specific properties. lookchem.comchemimpex.com |

| Catalysis | Chemo- and Homoselective Conversions | Catalytic hydration of nitriles to amides, with studies on the reactivity of cyanobenzamide isomers. nih.gov |

| Photochemistry | Study of Reaction Kinetics | The electron-withdrawing nature of the cyano group in cyanobenzamide substrates influences the quantum yield in photochemical reactions. vulcanchem.com |

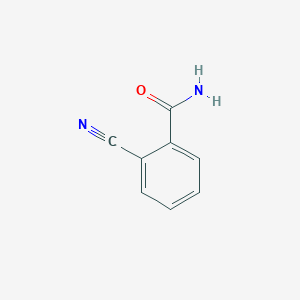

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQPCKPKAIRSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066170 | |

| Record name | Benzamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17174-98-0 | |

| Record name | 2-Cyanobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17174-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017174980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-cyanobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2 Cyanobenzamide

2-Cyanobenzamide as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable and versatile starting material in the field of organic synthesis, particularly in the construction of various heterocyclic compounds and for its utility in multi-component reaction sequences. Its bifunctional nature, possessing both a nitrile and an amide group in a specific ortho arrangement, allows for a diverse range of chemical transformations.

Role in Heterocyclic Compound Synthesis

The unique structure of this compound makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. Research has demonstrated its utility in creating complex molecular architectures that are often found in biologically and pharmaceutically active compounds. researchgate.netresearchgate.net For instance, 2-cyanoacetamide (B1669375) moieties, which share functional similarities, are recognized as crucial synthons for producing heterocycles like quinoxalinones, pyridines, thiazoles, and pyrimidines. ekb.eg The strategic placement of the cyano and amide groups in this compound facilitates cyclization reactions to form fused ring systems.

One notable application is in the synthesis of quinazolinones. ijmpr.in These compounds can be prepared through various synthetic routes where this compound or its derivatives act as key intermediates. Additionally, this compound derivatives have been employed in the synthesis of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids, which are considered promising building blocks in the development of peptidomimetics.

Applications in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.comwikipedia.org this compound and its derivatives have found application in such reactions to rapidly generate molecular diversity and complexity. mdpi.com

For example, a two-step protocol involving an Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation has been developed for the synthesis of polycyclic quinazolinones. nih.gov In this sequence, a derivative of this compound is formed in the initial Ugi reaction. nih.gov Specifically, the reaction of o-cyanobenzaldehydes, ammonia (B1221849), isocyanides, and o-bromobenzoic acids leads to the formation of N-(2-(amino)-1-(2-cyanophenyl)-2-oxoethyl)-2-bromobenzamide intermediates. nih.govacs.org These intermediates then undergo subsequent cyclization to yield the final polycyclic quinazolinone scaffold. nih.gov This approach highlights the utility of this compound precursors in constructing complex heterocyclic systems through efficient MCR strategies. acs.org

Cyclization Reactions of this compound and its Intermediates

The reactivity of this compound is prominently characterized by its propensity to undergo various cyclization reactions, leading to the formation of important macrocyclic and heterocyclic structures. These reactions often proceed through distinct intermediates and mechanisms, demonstrating the compound's versatility in synthetic chemistry.

Formation of Phthalocyanine (B1677752) Macrocycles

This compound is a well-established precursor for the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds with significant industrial applications as dyes and pigments. researchgate.netjmchemsci.comthieme-connect.de The formation of the phthalocyanine macrocycle from this compound involves a cyclotetramerization process, where four molecules of the precursor assemble around a central metal ion or in its absence to form the characteristic 18 π-electron aromatic system. jmchemsci.com

The synthesis of metal phthalocyanines (MPc) from this compound is typically achieved by heating it with a metal salt. researchgate.net For instance, nickel(II) phthalocyanine can be prepared by reacting o-cyanobenzamide with nickel powder at elevated temperatures. jmchemsci.com The general mechanism for phthalocyanine formation is believed to be guided by a template effect, where the precursor molecules coordinate to a central metal ion, facilitating the subsequent cyclization. researchgate.net While phthalonitrile (B49051) is a more common laboratory-scale precursor, this compound represents one of the original starting materials from which the first phthalocyanine was unintentionally synthesized. thieme-connect.de

| Precursor | Reagents/Conditions | Product | Reference |

| This compound | Heat, Metal Salt | Metal Phthalocyanine | researchgate.net |

| o-Cyanobenzamide | Nickel powder, Heat (230°C) | Nickel(II) Phthalocyanine | jmchemsci.com |

| This compound | - | Phthalocyanine | thieme-connect.de |

Intramolecular Cyclizations to Isoindolone Derivatives

This compound can undergo intramolecular cyclization to form isoindolone derivatives. researchgate.netresearcher.life This transformation involves the nucleophilic attack of the amide nitrogen onto the carbon atom of the nitrile group. This reaction can be catalyzed by certain organosulfonate hosts, such as tetrakis(guanidinium) pyrenetetrasulfonate (G4PYR) and bis(guanidinium) 1,5-naphthalenedisulfonate (G2NDS). researchgate.net These catalysts not only facilitate the cyclization but can also selectively encapsulate the resulting isoindolone product. researchgate.net The isoindolone scaffold is a privileged structure found in numerous biologically active compounds and natural products. researchgate.netresearchgate.net

The cyclization process can be influenced by the reaction conditions and the presence of specific catalysts, which can also control the tautomeric state of the final isoindolone product, shifting the equilibrium between the amino-isoindolone and imino-isoindolinone forms. researchgate.net

N-Cyanobenzamide Intermediates in Quinazolinone Syntheses via Domino Carbonylation/Cyclization

In certain synthetic pathways, N-cyanobenzamide intermediates, derived from reactions involving 2-substituted benzamides, play a crucial role in the formation of quinazolinone heterocycles. A notable example is the domino carbonylation/cyclization process for the synthesis of 2-aminoquinazolin-4(3H)-ones. figshare.comnih.govacs.org

This reaction proceeds through the carbonylative coupling of readily available ortho-iodoanilines with cyanamide (B42294) in the presence of a palladium catalyst. figshare.comnih.govacs.org This coupling leads to the in situ formation of an N-cyanobenzamide intermediate. figshare.comnih.govacs.orgorganic-chemistry.orgresearchgate.net This intermediate then undergoes a subsequent intramolecular cyclization to yield the final 2-aminoquinazolin-4(3H)-one product. figshare.comnih.govacs.org This method is highly efficient and provides a straightforward route to a wide range of substituted 2-aminoquinazolinones, which are easily isolated by precipitation. figshare.comnih.govacs.org

| Reactants | Catalyst/Conditions | Intermediate | Product | Reference |

| ortho-Iodoanilines, Cyanamide | Palladium catalyst, Carbonylation | N-Cyanobenzamide | 2-Aminoquinazolin-4(3H)-one | figshare.comnih.govacs.org |

Nucleophilic and Electrophilic Reactivity of this compound Functionalities

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the amide (-CONH₂) and the cyano (-CN) moieties. These groups confer both nucleophilic and electrophilic properties to the molecule, allowing it to participate in a diverse range of chemical transformations.

The amide group possesses both a nucleophilic nitrogen atom, due to its lone pair of electrons, and an electrophilic carbonyl carbon. libretexts.org The nitrogen can engage in reactions as a nucleophile, while the carbonyl carbon is susceptible to attack by nucleophiles, a characteristic reaction of carboxylic acid derivatives. libretexts.org This dual reactivity allows for reactions such as hydrolysis and condensation. vulcanchem.com

Similarly, the cyano group exhibits both nucleophilic and electrophilic characteristics. The nitrogen atom has a lone pair, but the strong electron-withdrawing nature of the triple bond renders it a weak nucleophile. Conversely, the carbon atom of the nitrile is electrophilic and serves as a site for nucleophilic addition reactions. vulcanchem.comcymitquimica.com This reactivity is fundamental to transformations such as the synthesis of phthalocyanines from this compound, a process that proceeds through the reaction of the cyano group. researchgate.netresearchgate.nettaylorfrancis.com

The electrophilic character of the carbonyl carbon in the amide and the carbon in the cyano group is influenced by the electronic effects of the substituents on the benzene (B151609) ring. libretexts.org Electron-donating groups on the aromatic ring can increase the electron density on these centers, thereby facilitating certain reactions. rsc.org Conversely, electron-withdrawing groups can enhance the electrophilicity of these sites. The relative reactivity of these functional groups can be manipulated by reaction conditions. For instance, in the presence of a base, the amide's N-H bond can be deprotonated, enhancing its nucleophilicity. rsc.org

Recent studies have explored the reactivity of the cyano group in this compound in transition metal-catalyzed reactions. For example, nickel-catalyzed C-CN/N-H annulation reactions with alkynes have been developed, where the cyano group acts as a leaving group. rsc.org Furthermore, radical cascade cyclizations involving N-cyanamide alkenes, derived from cyanobenzamides, have been shown to produce complex heterocyclic structures. acs.org

Interactive Table: Reactivity of this compound Functional Groups

| Functional Group | Reactive Center | Type of Reactivity | Potential Reactions |

| Amide (-CONH₂) | Nitrogen | Nucleophilic | Condensation |

| Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution, Hydrolysis | |

| Cyano (-CN) | Carbon | Electrophilic | Nucleophilic Addition, Cyclization |

| Nitrogen | Weakly Nucleophilic | Coordination |

Supramolecular Interactions and Self-Assembly Driven by Cyanobenzamide Units

The distinct functional groups of this compound also play a crucial role in directing its self-assembly into well-defined supramolecular structures. These non-covalent interactions are of significant interest in the field of crystal engineering and materials science. researchgate.net

The primary driving force for the self-assembly of cyanobenzamide derivatives is hydrogen bonding. cymitquimica.com The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intermolecular connections. iucr.orgrsc.org For instance, in the crystal structure of related benzamide (B126) derivatives, molecules are often linked by pairs of N-H···O hydrogen bonds to form dimers. iucr.org These hydrogen-bonding motifs can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. iucr.orgrsc.org

Recent research on polymorphic forms of 4-cyanobenzamide (B1359955) has provided detailed insights into how molecular packing influences material properties. rsc.orgrsc.orgresearchgate.net Two different crystalline forms (polymorphs) of 4-cyanobenzamide were found to have the same space group but distinct molecular arrangements. rsc.orgrsc.org In one form, interlocked π-stacked columns of hydrogen-bonded dimers result in elastic properties. researchgate.netrsc.orgrsc.org In the other form, a parallel arrangement of π-stacked arrays leads to a brittle material. rsc.org These findings demonstrate that subtle changes in the supramolecular interactions can have a profound impact on the macroscopic properties of the material. researchgate.netrsc.orgrsc.org

The ability of cyanobenzamide units to direct self-assembly has been harnessed in the design of functional materials. For example, cymitquimica.comhelicene derivatives functionalized with cyanobenzamide segments have been shown to undergo supramolecular polymerization. rsc.org This process is driven by a combination of intermolecular hydrogen bonding and π-stacking of the cyanobenzamide units, leading to the formation of chiral, light-emitting polymers. rsc.org

Interactive Table: Supramolecular Interactions in Cyanobenzamide Systems

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bonding | Amide (N-H and C=O) | Formation of dimers and extended networks iucr.orgrsc.org |

| π-π Stacking | Benzene Ring | Stabilization of stacked structures rsc.orgrsc.org |

| Dipole-Dipole | Cyano and Amide Groups | Directional intermolecular forces |

| van der Waals | Entire Molecule | General intermolecular attraction |

Advanced Applications of 2 Cyanobenzamide in Scientific Disciplines

Organic Synthesis and Complex Molecule Elucidation

In the realm of organic synthesis, 2-Cyanobenzamide is a valuable precursor for creating intricate molecular architectures. Its reactivity and structural features make it an essential component in the development of specialty chemicals, pharmaceuticals, and other complex organic compounds.

Intermediates in Fine Chemical and Specialty Chemical Production

This compound serves as a key intermediate in the production of various fine and specialty chemicals. google.comchemscene.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic chemicals. Specialty chemicals, on the other hand, are formulations of multiple substances designed for specific effects and are used in a wide range of industries, including construction, automotive, and personal care. The unique chemical properties of this compound make it an ideal starting material for synthesizing these high-value products. chemimpex.com

The compound's utility in this area is exemplified by its role in the synthesis of other organic compounds. For instance, it can be used to produce various derivatives that are then incorporated into more complex molecules. The ability of this compound to participate in a variety of chemical reactions, including cyclization and condensation, makes it a versatile tool for organic chemists. acs.org

Building Blocks for Biologically Active Molecules

This compound is a crucial building block in the synthesis of biologically active molecules, which are compounds that have a specific effect on a living organism. chemimpex.com These molecules are of great interest in the pharmaceutical industry for the development of new drugs. The structure of this compound allows for the creation of diverse molecular scaffolds that can be further modified to target specific biological pathways or receptors.

One notable application is in the development of novel therapeutic agents. For example, derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic drugs. chemimpex.com Researchers utilize this compound to create new chemical entities with improved efficacy and reduced side effects. The versatility of this compound allows for the systematic modification of its structure to optimize its biological activity, a process known as structure-activity relationship (SAR) studies.

Precursors for Peptidomimetics

This compound and its derivatives are valuable precursors in the synthesis of peptidomimetics. researchgate.net Peptidomimetics are small, protein-like chains designed to mimic the structure and function of natural peptides. wikipedia.orgebi.ac.uk They are of significant interest in drug discovery because they can overcome some of the limitations of traditional peptide-based drugs, such as poor stability and low oral bioavailability. wikipedia.orgebi.ac.ukfrontiersin.org

The synthesis of peptidomimetics often involves the use of unnatural amino acids and modified peptide backbones. wikipedia.orgebi.ac.uk this compound derivatives can be incorporated into these structures to create novel peptidomimetic scaffolds. researchgate.net For example, methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids, which can be synthesized from this compound derivatives, are promising building blocks for peptidomimetics. These compounds can be used to create peptidomimetics with enhanced biological activity and improved pharmacokinetic properties. researchgate.net

| Application | Description | Key Findings |

| Peptidomimetic Synthesis | This compound derivatives are used as precursors for creating peptidomimetics, which mimic the structure and function of natural peptides. researchgate.net | The use of this compound derivatives allows for the synthesis of novel peptidomimetic scaffolds with enhanced biological activity and improved stability. researchgate.net |

| Drug Discovery | Peptidomimetics derived from this compound are explored for their therapeutic potential in various diseases. wikipedia.orgfrontiersin.org | These compounds can overcome the limitations of traditional peptide-based drugs, such as poor oral bioavailability. wikipedia.org |

Contributions to Guanidine Synthesis via N-Acylguanidines

This compound plays a role in the synthesis of guanidines, a class of organic compounds with a common functional group. One method involves the formation of an N-cyanobenzamide intermediate, which is then used to produce N-acylguanidines. researchgate.netorganic-chemistry.org N-acylguanidines are important building blocks for the synthesis of various biologically active molecules, including pharmaceuticals. researchgate.net

A convenient synthetic strategy for N-acylguanidines involves a one-pot multicomponent reaction where an N-cyanobenzamide intermediate is formed through the palladium-catalyzed carbonylative coupling of cyanamide (B42294) and aryl halides. researchgate.netorganic-chemistry.orgdiva-portal.org This intermediate is then subjected to amination with a variety of amines to yield the final N-acylguanidine products. researchgate.netorganic-chemistry.org This method is highly efficient and allows for the synthesis of a wide range of N-acylguanidines in moderate to excellent yields. researchgate.net

Materials Science and Advanced Functional Materials

In the field of materials science, this compound is a key precursor for the synthesis of advanced functional materials with a wide range of applications. Its ability to form stable, highly conjugated macrocyclic structures makes it particularly useful for creating materials with unique optical and electronic properties.

Phthalocyanine-Based Materials for Optoelectronics, Phototherapeutics, and Photocatalysis

This compound is a crucial starting material for the synthesis of phthalocyanines (Pcs), a class of large, aromatic macrocyclic compounds. grnjournal.usthieme-connect.descielo.br Phthalocyanines have a distinctive structure that is similar to the porphyrins found in hemoglobin and chlorophyll. researchgate.netd-nb.info This structure gives them unique electronic and optical properties, making them valuable for a variety of applications. d-nb.infodergipark.org.tr

The first observation of a phthalocyanine (B1677752) compound was in 1907 as a byproduct during the preparation of this compound. grnjournal.usscielo.brd-nb.infod-nb.infod-nb.info Since then, research into phthalocyanines has grown enormously, with a focus on their potential applications in various fields. d-nb.info

Applications of Phthalocyanine-Based Materials:

| Application Area | Description |

| Optoelectronics | Phthalocyanines are used in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), photovoltaic cells, and optical data storage. d-nb.infod-nb.inforesearchgate.net Their ability to absorb and emit light in the visible and near-infrared regions of the electromagnetic spectrum makes them ideal for these applications. mdpi.com |

| Phototherapeutics | Phthalocyanines are used as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment. d-nb.infomdpi.comresearchgate.netgoogle.com In PDT, a photosensitizer is administered to the patient and then activated by light of a specific wavelength. This activation process generates reactive oxygen species that kill cancer cells. mdpi.com Phthalocyanines are particularly well-suited for this application due to their strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration of the activating light. google.com |

| Photocatalysis | Phthalocyanine-based materials are also being explored for their potential as photocatalysts for a variety of chemical reactions, including the degradation of environmental pollutants and the production of solar fuels. mdpi.comrsc.orgcore.ac.uklidsen.comresearchgate.net Their ability to absorb light and generate electron-hole pairs makes them efficient catalysts for light-driven chemical transformations. lidsen.comresearchgate.net |

The synthesis of phthalocyanines from this compound typically involves a cyclotetramerization reaction, where four molecules of the precursor are joined together to form the macrocyclic ring. rsc.orgrsc.org This reaction can be carried out in the presence of a metal salt to produce metallophthalocyanines, which often have enhanced properties compared to the metal-free compounds. rsc.orgrsc.org

The versatility of phthalocyanines is further enhanced by the ability to modify their structure through the introduction of various substituents on the peripheral positions of the macrocycle. rsc.org This allows for the fine-tuning of their properties for specific applications. For example, the introduction of bulky substituents can prevent aggregation, which can be a problem for some phthalocyanine-based materials. rsc.org

Supramolecular Polymers and Assemblies with Cyano-Benzamide Segments

The rigid structure and hydrogen-bonding capabilities of the benzamide (B126) group, combined with the electronic properties of the cyano moiety, make this compound derivatives attractive for creating self-assembling systems. In the field of supramolecular chemistry, which focuses on chemical systems composed of a discrete number of assembled molecular subunits, the cyano-benzamide motif has been instrumental in the construction of ordered, functional polymers.

Recent research has demonstrated the use of p-phenylene cyano-benzamide segments in the synthesis of google.comhelicene-based luminophores. ontosight.aigoogle.com These cyano-benzamide segments facilitate the process of supramolecular polymerization, where individual monomer units self-assemble into long, polymer-like chains. ontosight.aigrnjournal.us The assembly is driven by a combination of intermolecular hydrogen-bonding interactions between the amide groups and π-stacking of the lateral p-phenylene cyano moieties. ontosight.aigoogle.com This self-assembly process can be cooperative and leads to the formation of well-defined, aggregated species. ontosight.aigoogle.com A significant consequence of this aggregation is the emergence of an aggregation-induced emission (AIE) effect, where the assembled molecules become highly luminescent. ontosight.ai The inherent chirality of the helicene core, coupled with the assembly directed by the cyano-benzamide segments, results in materials with circularly polarized luminescence (CPL), which have potential applications in advanced optical materials and devices. ontosight.aigoogle.com

Exploration in Polymer and Coating Applications

While this compound is a solid, its primary role in polymer and coating science is not as a bulk material itself but as a crucial intermediate or precursor for creating functional polymers and pigments. Its chemical reactivity allows it to be incorporated into larger, more complex molecular architectures with specific desired properties.

A significant application is in the synthesis of phthalocyanine pigments. rsc.orgresearchgate.net Phthalocyanines are large, aromatic macrocycles widely used as robust dyes and pigments. Historically, the synthesis of a stable, blue phthalocyanine complex was reported from this compound. rsc.org Modern synthetic routes utilize this compound as a starting material for cyclotetramerization in the presence of a metal salt to produce metallophthalocyanines. researchgate.netmyskinrecipes.com For instance, silicon phthalocyanines (SiPcs), which have applications in photodynamic therapy and as bio-imaging agents, can be synthesized from this compound. researchgate.net

Furthermore, this compound is used to create novel pigments for coloring high-molecular-weight organic materials, such as plastics and polymers. google.comgoogle.com In one patented method, this compound is reacted with 2-indolinone to produce a red pigment suitable for coloring polyester (B1180765) in the mass. google.com These examples underscore the role of this compound as a foundational building block for specialty polymers and high-performance coatings, where it imparts essential structural and functional properties to the final product. google.comgoogle.commdpi.com

Medicinal Chemistry and Drug Discovery Research

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for a wide array of pharmacologically active agents. Its derivatives have been extensively investigated for their therapeutic potential across various disease areas.

Key Intermediate for Anti-Cancer and Anti-Inflammatory Agents

The benzamide structural motif is present in numerous approved drugs, and its derivatives, including those from this compound, are a major focus of research for new anti-cancer and anti-inflammatory therapies. myskinrecipes.com The compound serves as a starting point for synthesizing more complex molecules that can interact with biological targets involved in cancer and inflammation.

For example, this compound is a precursor for phthalocyanines used in photodynamic therapy (PDT), a cancer treatment that uses a photosensitizer and light to destroy cancer cells. Derivatives such as N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide have demonstrated significant cytotoxic effects against human cancer cell lines, including liver, breast, and colon cancer. nih.gov The general class of benzamides has shown promise as anti-inflammatory agents, and specific derivatives containing thiazole (B1198619) and benzothiazole (B30560) moieties exhibit anti-inflammatory effects by modulating inflammatory pathways. researchgate.netresearchgate.net Isoindolinones, which can be synthesized from benzamide precursors, are another class of compounds with established anti-inflammatory and anticancer properties. mdpi.com

| Derivative Class/Compound | Therapeutic Area | Reported Activity/Finding | Reference(s) |

| Phthalocyanines | Anti-Cancer | Synthesized from o-cyanobenzamide; act as photosensitizers in photodynamic therapy. | |

| N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide | Anti-Cancer | Shows cytotoxic effects against HepG2 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines. | nih.gov |

| Thiazole/Benzothiazole Benzamides | Anti-Inflammatory | Modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. | researchgate.net |

| Isoindolinones | Anti-Cancer, Anti-Inflammatory | A class of compounds derived from benzamides with broad biological activities. | mdpi.com |

Investigations into Enzyme Interactions and Metabolic Pathway Studies

The ability of this compound derivatives to interact with specific enzymes is a cornerstone of their therapeutic potential. These interactions can inhibit enzyme function, thereby disrupting disease processes at a molecular level.

A notable example is the inhibition of Casein Kinase 1 delta (CK1δ) by derivatives of N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide. nih.gov CK1δ is a kinase implicated in cellular processes critical to cancer, such as cell cycle regulation. nih.gov Other research has shown that cyanobenzamide derivatives can act as cell-permeable inhibitors of histone acetyltransferase (HAT) enzymes like p300 and PCAF, which are crucial regulators of gene expression and are often dysregulated in cancer. numberanalytics.com For instance, 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide was found to be a more potent inhibitor of PCAF HAT than the natural product anacardic acid. numberanalytics.com The study of such enzyme-inhibitor interactions is fundamental to drug development and is often carried out using techniques like fluorescent assays, spectroscopy, and crystallography. While direct studies of this compound in metabolic pathway analysis are not prominent, its role as a precursor to enzyme inhibitors suggests its utility in creating chemical probes to investigate these pathways. ontosight.aigoogle.com

Design of Antimicrobial Agents Utilizing this compound Derivatives

The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents, and this compound derivatives have emerged as a promising class of compounds. The benzamide scaffold can be modified to create molecules that target microbial-specific processes.

Research has shown that derivatives incorporating a benzimidazole (B57391) ring exhibit good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Similarly, 2-arylbenzimidazole derivatives have demonstrated moderate to good inhibitory activity against S. aureus at non-cytotoxic concentrations. The introduction of a thiazole ring has also proven effective, with compounds like N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide being explored for their antimicrobial potential. The mechanism of action is believed to involve the inhibition of essential microbial enzymes, disrupting processes necessary for the pathogen's survival. google.com

| Derivative Class/Compound | Target Organism(s) | Reported Activity | Reference(s) |

| N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide | Staphylococcus aureus, Escherichia coli | Good antibacterial activity. | nih.gov |

| 2-Arylbenzimidazole derivatives | Staphylococcus aureus | Moderate to good selective inhibitory activity. | |

| N-(4-(tert-butyl)thiazol-2-yl)-4-cyanobenzamide | Bacteria/Fungi | Explored for potential as an antimicrobial agent. | |

| N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide | Microbes | Interacts with microbial enzymes. | google.com |

| N-[3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide | Fungi | Investigated for potential to inhibit fungal enzymes. | rsc.org |

Exploration of PPAR-gamma Modulators and Related Therapeutic Targets via Cyanobenzamide Analogues

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play key roles in regulating glucose and lipid metabolism, as well as inflammation. PPAR-gamma (PPARγ) is a well-established drug target for type 2 diabetes. The development of selective PPARγ modulators that can achieve therapeutic benefits with fewer side effects is a significant goal in medicinal chemistry.

Analogues incorporating a cyano-group have been shown to be effective and selective PPARγ modulators. In a key study, 2-cyano substituted analogues of glycyrrhetinic acid were investigated for their activity as PPARγ agonists. mdpi.com The research revealed that the introduction of the 2-cyano group into the molecular structure was essential for conferring PPARγ agonist activity. mdpi.com These cyanobenzamide analogues, such as methyl 2-cyano-3,11-dioxo-18beta-olean-1,12-dien-30-oate (β-CDODA-Me), were not only more cytotoxic to colon cancer cells than their non-cyano counterparts but also acted as selective receptor modulators. mdpi.com This selectivity was demonstrated by their ability to differentially induce the expression of pro-apoptotic proteins in various colon cancer cell lines, an effect that could be blocked by a PPARγ antagonist. mdpi.com This highlights the critical role of the cyanobenzamide structure in designing targeted therapies for metabolic diseases and cancer via PPARγ modulation.

Environmental Chemistry and Degradation Studies

The environmental fate of this compound is intrinsically linked to the degradation of widely used agricultural fungicides and the metabolic processes of various microorganisms. Understanding its formation and subsequent transformation is crucial for a comprehensive environmental risk assessment.

Investigation of Environmental Transformation Products, e.g., Chlorothalonil (B1668833) Degradates

This compound is recognized as a transformation product of the broad-spectrum fungicide chlorothalonil. epa.gov Chlorothalonil is subject to degradation in the environment through various processes, including microbial action and photolysis. epa.govnih.gov These processes lead to the formation of several degradates, including this compound.

The degradation of chlorothalonil in soil and aquatic environments is a key pathway for the formation of its metabolites. Studies have shown that under both aerobic and anaerobic conditions, chlorothalonil degrades with half-lives that can be less than a month in some soils. epa.gov One of the major metabolites is 4-hydroxy-2,5,6-trichloro-1,3-dicyanobenzene (SDS-3701), which is noted for being more mobile and persistent than the parent compound. epa.gov However, a range of other degradation products are also formed, including various chlorinated benzamides.

Recent environmental assessments have expanded the list of residues of concern from chlorothalonil to include degradates that retain an intact cyano group. regulations.govregulations.gov This includes compounds like 3-carboxy-2,5,6-trichlorobenzamide and 3-cyano-2,4,5,6-tetrachlorobenzamide. epa.gov The environmental mobility of these degradates is a significant concern, as they have been shown to be more likely to enter groundwater than chlorothalonil itself. epa.gov

Research into the soil metabolism of chlorothalonil has identified several key transformation products. The table below summarizes some of the identified degradates of chlorothalonil.

Table 1: Selected Environmental Transformation Products of Chlorothalonil

| Compound Name | Chemical Class | Role in Degradation Pathway |

|---|---|---|

| 4-hydroxy-2,5,6-trichloro-1,3-dicyanobenzene (SDS-3701) | Chlorinated dicyanobenzene | Major metabolite under various conditions. epa.gov |

| 3-carboxy-2,5,6-trichlorobenzamide | Chlorinated benzamide | Degradation product found in soil. epa.gov |

| 3-cyano-2,4,5,6-tetrachlorobenzamide | Chlorinated benzamide | Degradation product found in sterile and nonsterile soils. epa.gov |

This table is not exhaustive and represents a selection of identified degradates.

Biotransformation of Related Cyanobenzamide Compounds

The biotransformation of nitrile compounds, including cyanobenzamides, is a significant area of research, particularly due to the role of microorganisms in their degradation and detoxification. frontiersin.org The enzymatic pathways in bacteria and fungi are capable of converting nitriles into less toxic amides and carboxylic acids. frontiersin.orgnih.gov

The primary enzymes involved in this process are nitrile hydratases and amidases. frontiersin.orgfrontiersin.org Nitrile hydratases catalyze the hydration of a nitrile group (–C≡N) to an amide group (–CONH2). frontiersin.orgfrontiersin.org Subsequently, amidases can hydrolyze the amide to a carboxylic acid and ammonia (B1221849). frontiersin.org Some microorganisms possess nitrilases, which can directly convert a nitrile to a carboxylic acid and ammonia. frontiersin.org

Several bacterial strains have been identified for their ability to degrade nitriles. For instance, strains of Rhodococcus are well-known for their nitrile-converting capabilities. researchgate.netucl.ac.uk Rhodococcus ruber has been shown to hydrolyze a variety of aliphatic, aromatic, and heterocyclic nitriles primarily to their corresponding amides, indicating the presence of a highly active nitrile hydratase. ajol.info Similarly, Corynebacterium hoffmanii and Arthrobacter flavescens isolated from nitrile-polluted soils have demonstrated the ability to degrade nitriles like acetonitrile (B52724) and propionitrile (B127096) into their corresponding amides and carboxylic acids.

The biotransformation of dinitriles, such as 1,3-dicyanobenzene (B1664544), has also been studied. The nitrile hydratase from Rhodococcus R312 can selectively hydrate (B1144303) one of the nitrile groups of 1,3-dicyanobenzene to produce 3-cyanobenzamide. researchgate.netucl.ac.ukresearchgate.netucl.ac.uk This highlights the potential for regioselective biotransformations of cyanobenzamide-related structures.

The table below provides examples of microorganisms and their role in the biotransformation of nitrile compounds.

Table 2: Microbial Biotransformation of Nitrile Compounds

| Microorganism | Substrate(s) | Key Enzyme(s) | Product(s) |

|---|---|---|---|

| Rhodococcus R312 | 1,3-dicyanobenzene | Nitrile hydratase | 3-cyanobenzamide, 3-cyanobenzoic acid. researchgate.netucl.ac.ukresearchgate.netucl.ac.uk |

| Rhodococcus ruber | Various aliphatic, aromatic, and heterocyclic nitriles | Nitrile hydratase | Corresponding (cyano-)amides. ajol.info |

| Corynebacterium hoffmanii | Acetonitrile, propionitrile, butyronitrile, acrylonitrile | Nitrile-degrading enzymes | Corresponding amides, carboxylic acids, and ammonia. |

Analytical and Spectroscopic Characterization Methodologies for 2 Cyanobenzamide Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-cyanobenzamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) provide comprehensive data on the connectivity of atoms, functional groups, molecular weight, and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In ¹H NMR spectra of this compound, the aromatic protons typically appear as multiplets in the downfield region due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing cyano and amide groups. The protons of the amide group (-CONH₂) often present as a broad singlet. For instance, in a study using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the amide protons were observed as a broad singlet at δ 9.65 ppm, while the aromatic protons appeared as multiplets between δ 7.71 and δ 8.06 ppm. acs.org Another analysis in D₂O showed signals at δ 7.96 (s, 1H), δ 7.78 (s, 2H), and δ 7.69 (s, 1H). acs.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically found in the highly deshielded region of the spectrum. The carbon of the cyano group also has a characteristic chemical shift. In DMSO-d₆, the ¹³C NMR spectrum of this compound showed peaks at δ 167.7, 166.9, 138.7, 137.0, 132.8, 128.8, 127.9, and 114.1 ppm. acs.org These shifts correspond to the carbonyl, aromatic, and cyano carbons in the molecule.

Table 1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |

| ¹H | DMSO-d₆ | 9.65 (s, 2H, NH₂), 8.06 (s, 1H), 7.84 (s, 2H), 7.71 (s, 1H) | acs.org |

| ¹H | D₂O | 7.96 (s, 1H), 7.78 (s, 2H), 7.69 (s, 1H) | acs.org |

| ¹³C | DMSO-d₆ | 167.7, 166.9, 138.7, 137.0, 132.8, 128.8, 127.9, 114.1 | acs.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amide group are typically observed as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching of the amide group gives a strong absorption band around 1660-1680 cm⁻¹. The C≡N stretching of the nitrile group appears as a sharp, medium-intensity band around 2220-2240 cm⁻¹. A reported FT-IR spectrum (KBr) for this compound showed peaks at 3381, 3204, 2919, 2236, 1667, and 1407 cm⁻¹. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The cyano group (C≡N) stretching vibration typically gives a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak. nih.gov For instance, the Raman spectrum of this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Table 2: Vibrational Spectroscopy Data for this compound

| Technique | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| FT-IR (KBr) | N-H stretch | 3381, 3204 | acs.org |

| FT-IR (KBr) | C-H stretch (aromatic) | 2919 | acs.org |

| FT-IR (KBr) | C≡N stretch | 2236 | acs.org |

| FT-IR (KBr) | C=O stretch | 1667 | acs.org |

| FT-IR (KBr) | Aromatic C=C stretch | 1407 | acs.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. wikipedia.org In electron ionization (EI) mass spectrometry, this compound will typically show a molecular ion peak ([M]⁺) corresponding to its molecular weight (146.15 g/mol ). nih.govlabproinc.com

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for benzamides involve the loss of the amide group or parts of it. For this compound, the mass spectrum shows a top peak at m/z 146, a second highest at m/z 103, and a third highest at m/z 76. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy. Predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have also been calculated. uni.lu

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion/Fragment | m/z | Reference |

| GC-MS | Molecular Ion ([M]⁺) | 146 | nih.gov |

| GC-MS | Fragment | 103 | nih.gov |

| GC-MS | Fragment | 76 | nih.gov |

| Predicted | [M+H]⁺ | 147.05530 | uni.lu |

| Predicted | [M+Na]⁺ | 169.03724 | uni.lu |

| Predicted | [M-H]⁻ | 145.04074 | uni.lu |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) analysis of single crystals of this compound can provide the definitive three-dimensional structure of the molecule in the solid state. researchgate.netresearchgate.net This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The crystal structure reveals how the molecules pack in the crystal lattice. Although specific crystallographic data for this compound is not detailed in the provided search results, the technique is mentioned as a key method for structural elucidation of similar compounds. scispace.comhumboldt-foundation.deekb.eg

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound samples and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of this compound. sielc.com A common approach is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

A reported HPLC method for the analysis of this compound utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), formic acid is substituted for phosphoric acid. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com The progress of reactions involving this compound can also be monitored by thin-layer chromatography (TLC). acs.org

Table 4: HPLC Method for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Application | Purity analysis, reaction monitoring, preparative separation | sielc.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique employed in the study of this compound for separation and analysis. When coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of the compound, even in complex mixtures. umn.edunih.gov The technique is valuable for assessing the purity of this compound following its synthesis or extraction. umn.edu

In a typical GC analysis, the compound is vaporized and transported by a carrier gas, usually an inert gas like helium, through a capillary column. rsc.org The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the inside of the column. rsc.org The time it takes for the compound to travel through the column to the detector is known as the retention time, a characteristic value under specific chromatographic conditions.

For this compound, GC-MS analysis provides crucial structural information through its mass spectrum. The mass spectrum is generated when the eluted compound is ionized, and the resulting fragments are sorted by their mass-to-charge (m/z) ratio. The fragmentation pattern is a unique fingerprint of the molecule. The National Institute of Standards and Technology (NIST) maintains a reference library of mass spectra, which includes data for this compound. nih.gov

Detailed GC-MS data for this compound is available in public databases. nih.gov

Table 1: GC-MS Spectral Data for this compound

| Parameter | Value |

|---|---|

| NIST Number | 133304 |

| Library | Main library |

| Top Peak (m/z) | 146 |

| 2nd Highest Peak (m/z) | 103 |

| 3rd Highest Peak (m/z) | 75 |

Data sourced from PubChem. nih.gov

A standard setup for the GC analysis of related compounds has been documented using a Shimadzu GC-2014 instrument with an INERT CAP column (30 m, 0.25 mm I.D., 0.25 µm df) and helium as the carrier gas. rsc.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used chromatographic method for the qualitative analysis of this compound. umich.edu It is frequently utilized to monitor the progress of chemical reactions where this compound is a reactant or product and to get a preliminary assessment of a sample's purity. umich.edursc.org

The principle of TLC involves spotting a dissolved sample onto a stationary phase, which is a thin layer of an adsorbent material coated onto a plate, typically made of glass or aluminum. libretexts.org The most common stationary phase for compounds of intermediate polarity like this compound is silica (B1680970) gel. umich.edulibretexts.org In scientific literature, the use of precoated silica-gel plates (Merck Silica Gel 60 F254) has been specified for analyses involving related compounds. rsc.org

The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. umich.edu The mobile phase travels up the plate via capillary action, and as it passes over the initial spot, it dissolves the sample and carries it up the plate. khanacademy.org The separation occurs based on the compound's differential affinity for the polar stationary phase and the less polar mobile phase. libretexts.org Compounds that are less polar and have a higher affinity for the mobile phase travel further up the plate, while more polar compounds, which interact more strongly with the stationary phase, move shorter distances. libretexts.org

After the separation, the spots are visualized, and the Retention Factor (Rf) for each spot is calculated. libretexts.org The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front from the origin. khanacademy.org

Rf = (distance traveled by the sample) / (distance traveled by the solvent) libretexts.org

The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification by comparing it to a known standard run under the same conditions. iitg.ac.in The choice of the mobile phase is critical; for separating compounds of intermediate polarity on silica gel, mixtures such as ethyl acetate (B1210297) and hexanes are commonly employed. khanacademy.org

Table 2: Example of Data Recorded in a TLC Experiment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 (precoated on glass or aluminum) rsc.org |

| Mobile Phase | Varies depending on application; e.g., a mixture of Ethyl Acetate and Hexane khanacademy.orgjocpr.com |

| Visualization | UV light (at 254 nm if the plate contains a fluorescent indicator), or specific chemical stains libretexts.org |

| Observed Rf | A value between 0.0 and 1.0, determined experimentally libretexts.org |

Theoretical and Computational Chemistry Approaches to 2 Cyanobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-cyanobenzamide. These calculations provide information about the distribution of electrons within the molecule, its molecular orbitals, and various electronic properties.

While specific DFT studies on this compound are not extensively documented in the provided search results, the principles can be understood from studies on its isomer, 4-cyanobenzamide (B1359955). For instance, a combined experimental and computational study on 4-cyanobenzamide and its azanion utilized the B3LYP functional with a 6-31++G** basis set to analyze its structure and vibrational spectra. bas.bg Such calculations reveal that the non-planar 4-cyanobenzamide molecule becomes planar upon conversion to its azanion, with significant changes in the electronic distribution around the amide and cyano groups. bas.bg

For this compound, similar calculations would likely show a non-planar ground state geometry due to steric hindrance between the adjacent cyano and amide groups. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated to understand its reactivity. The HOMO is expected to be localized on the benzene (B151609) ring and the amide group, indicating these as sites for electrophilic attack. The LUMO would likely have significant contributions from the cyano and carbonyl groups, making them susceptible to nucleophilic attack.

Time-dependent DFT (TD-DFT) calculations can be employed to study the excited states of this compound, providing insights into its photophysical properties. maynoothuniversity.ie These calculations can predict the energies of electronic transitions and the nature of the orbitals involved, which is important for applications in materials science, such as in the synthesis of functionalized phthalocyanines. rsc.org

Table 1: Predicted Electronic Properties of a Cyanobenzamide Analogue (4-cyanobenzamide) from DFT Calculations

| Property | Calculated Value | Significance |

| Dipole Moment | High | Indicates a polar molecule with significant charge separation. |

| HOMO Energy | Relates to the ionization potential and susceptibility to electrophilic attack. | |

| LUMO Energy | Relates to the electron affinity and susceptibility to nucleophilic attack. | |

| HOMO-LUMO Gap | Indicates the kinetic stability and electronic excitation energy of the molecule. |

Note: Specific values for this compound require dedicated computational studies. The data presented is based on general principles and findings for analogous compounds like 4-cyanobenzamide. bas.bgnih.gov

Molecular Dynamics Simulations of Interactions and Conformations

Molecular dynamics (MD) simulations are a powerful computational technique to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govmdpi.comnih.govbiorxiv.org For this compound, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with solvents or biological macromolecules.

Due to the rotational freedom around the C-C bond connecting the phenyl ring and the amide group, as well as the C-N bond of the amide, this compound can exist in various conformations. The relative energies of these conformers determine their population at a given temperature. The proximity of the cyano and amide groups in the ortho position likely leads to specific preferred orientations to minimize steric clash and optimize intramolecular interactions.

In the context of drug design, MD simulations are crucial for understanding how a ligand like a this compound derivative interacts with its biological target. biorxiv.org For example, simulations can reveal the stability of the ligand in the binding pocket, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. These insights are vital for the rational design of more potent and selective inhibitors. rsc.org

Table 2: Key Conformational Dihedral Angles in this compound for MD Simulation Analysis

| Dihedral Angle | Description | Expected Behavior |

| N-C-C-C (Amide-Ring) | Rotation of the amide group relative to the phenyl ring. | Restricted rotation with a few low-energy conformations. |

| C-C-C-N (Ring-Cyano) | Rotation of the cyano group relative to the phenyl ring. | Relatively free rotation, but influenced by the amide group's orientation. |

| H-N-C=O (Amide) | Defines the planarity of the amide group. | Expected to be close to 180° (trans) or 0° (cis), with trans being more common. |

Structure-Activity Relationship (SAR) and Ligand Design Computational Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods play a significant role in modern SAR by providing a rational basis for designing new molecules with improved properties. The this compound scaffold can serve as a core structure in the design of various biologically active molecules. pitt.edubiosolveit.denih.gov

Computational SAR studies often involve techniques like quantitative structure-activity relationship (QSAR), molecular docking, and pharmacophore modeling. These methods can help identify the key structural features of this compound derivatives that are responsible for their biological effects. For example, the cyano and amide groups can act as hydrogen bond donors and acceptors, which are crucial for binding to biological targets. nih.govacs.org

In the context of ligand design, the this compound moiety can be modified by introducing different substituents on the benzene ring or the amide nitrogen. Computational screening of a virtual library of such derivatives can help prioritize the synthesis of the most promising compounds. For instance, the electronic properties of the substituents (electron-donating or electron-withdrawing) can be systematically varied to optimize the binding affinity of the ligand to its target. acs.org

A study on novel benzimidazole-1,3,4-thiadiazole derivatives highlighted that substitution at the 2-position of the benzimidazole (B57391) and the 5-position of the thiadiazole, particularly with lipophilic or electron-withdrawing groups, significantly impacts kinase inhibition activity. nih.gov This demonstrates how SAR can guide the modification of a core scaffold to enhance biological activity.

Table 3: Example of a Computational SAR Study on a Hypothetical Series of this compound Derivatives

| Derivative | Substituent (R) | Predicted Binding Affinity (e.g., -ΔG, kcal/mol) | Key Interaction |

| 1 | -H | -7.5 | Hydrogen bond from amide NH |

| 2 | -OH (para) | -8.2 | Additional hydrogen bond from hydroxyl |

| 3 | -Cl (meta) | -7.8 | Halogen bond with a specific residue |

| 4 | -CH3 (para) | -7.3 | Steric clash in the binding pocket |

This table is illustrative and based on general principles of SAR. Actual data would require specific experimental and computational studies on a defined biological target.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. For this compound, computational studies can shed light on reactions such as its cyclization and hydrolysis.

A notable reaction of this compound is its intramolecular cyclization to form isoindolone. researchgate.netresearchgate.netresearcher.life Computational studies, likely using DFT methods, can be used to map out the potential energy surface for this reaction. This would involve locating the structure of the transition state and calculating the activation energy. The mechanism likely involves the nucleophilic attack of the amide nitrogen onto the carbon atom of the cyano group. The presence of a catalyst, such as an acid or a base, can significantly lower the activation barrier, and computational models can be used to understand the role of the catalyst in facilitating the reaction. researchgate.net

Another relevant reaction is the hydrolysis of the cyano group to an amide or a carboxylic acid, or the hydrolysis of the amide group. While a study on the hydrolysis of ethylene (B1197577) terephthalate (B1205515) dimer using DFT provides insights into the general mechanism of ester and amide hydrolysis, specific studies on this compound would be needed for a precise understanding. arabjchem.org Computational modeling of the palladium-catalyzed hydration of nitriles suggests a mechanism involving the coordination of the nitrile to the metal center, followed by nucleophilic attack of water. mdpi.com

Furthermore, palladium-catalyzed carbonylative coupling reactions involving N-cyanobenzamide intermediates have been developed for the synthesis of various heterocyclic compounds. diva-portal.org Computational studies could help in optimizing these reactions by providing a deeper understanding of the catalytic cycle and the factors that influence the reaction's efficiency and selectivity.

Table 4: Computationally Investigated Reaction of this compound

| Reaction | Proposed Mechanism | Key Computational Findings |

| Cyclization to Isoindolone | Intramolecular nucleophilic attack of the amide nitrogen on the cyano carbon. | Identification of the transition state structure and calculation of the activation energy. Elucidation of the catalytic role of guanidinium (B1211019) organosulfonate hosts. researchgate.net |

| Hydrolysis of Cyano Group | Nucleophilic attack of water or hydroxide (B78521) on the cyano carbon. | Determination of the reaction pathway and energy barriers for the uncatalyzed and catalyzed reactions. |

| Palladium-Catalyzed Reactions | Oxidative addition, migratory insertion, and reductive elimination steps. | Characterization of intermediates and transition states in the catalytic cycle to understand selectivity and efficiency. diva-portal.org |

常见问题

Q. What protocols enhance reproducibility when sharing this compound research data?

- Methodological Answer : Adhere to FAIR principles: publish raw spectra, chromatograms, and crystallographic files in open repositories (e.g., Zenodo). Include step-by-step videos of key procedures (e.g., crystallization). For computational data, share input/output files and software versions. Use standardized nomenclature (IUPAC) to avoid ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。